

An In-Depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Fluoro-4-(methylsulfonyl)benzaldehyde
Cat. No.:	B581409

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

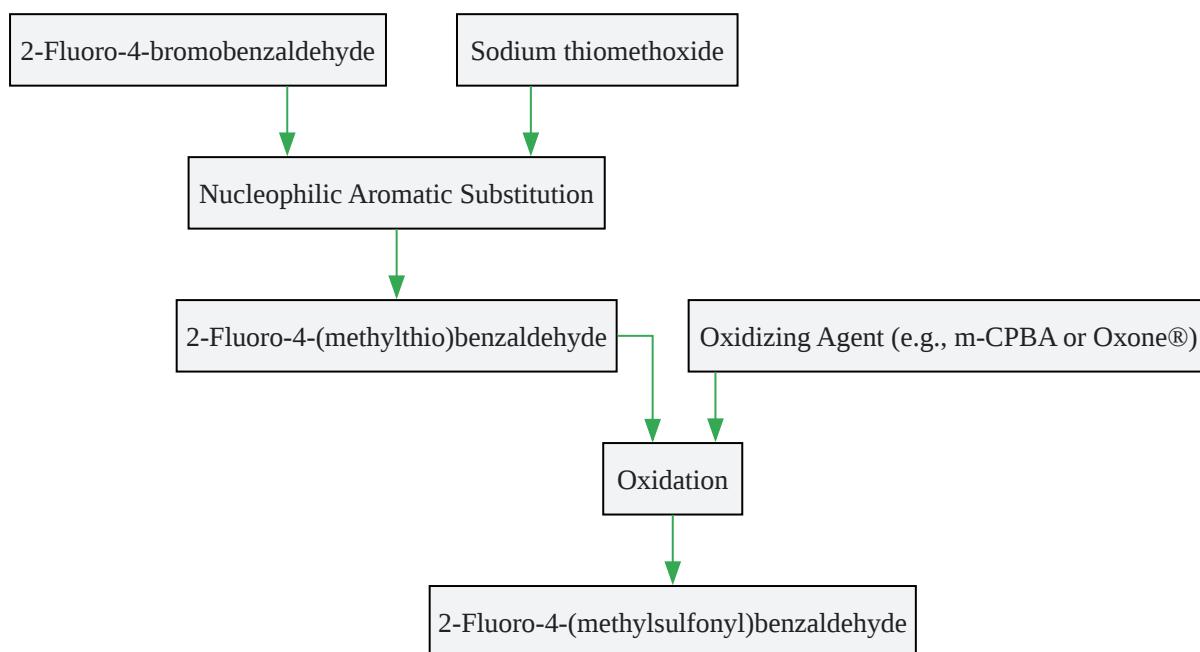
Chemical Name: **2-Fluoro-4-(methylsulfonyl)benzaldehyde** CAS Number: 1197193-11-5

Molecular Formula: C₈H₇FO₃S Molecular Weight: 202.20 g/mol

Structure:

Physical and Chemical Properties:

Property	Value	Reference
Appearance	White powder	[1]
Purity	≥98%	[2]
Storage	Sealed and preserved	[1]


Note: Specific melting and boiling points are not readily available in the searched literature.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Fluoro-4-(methylsulfonyl)benzaldehyde** is not explicitly available in the reviewed literature, a plausible synthetic route can be devised based on established chemical transformations for analogous compounds. A common approach involves the oxidation of a corresponding methylthio-substituted precursor.

A potential synthetic pathway could start from 2-fluoro-4-bromobenzaldehyde. This starting material can undergo a nucleophilic substitution reaction with sodium thiomethoxide to introduce the methylthio group, followed by oxidation to the methylsulfonyl group.

Logical Workflow for a Potential Synthesis:

[Click to download full resolution via product page](#)

Caption: Potential synthetic workflow for **2-Fluoro-4-(methylsulfonyl)benzaldehyde**.

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for **2-Fluoro-4-(methylsulfonyl)benzaldehyde** is not available in the public domain. However, based on the analysis of structurally similar compounds, a predicted spectroscopic profile can be outlined.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of the sulfonyl group.

- Aldehydic proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 10.0 ppm, due to the deshielding effect of the carbonyl group.
- Aromatic protons: The three aromatic protons will exhibit complex splitting patterns (doublet of doublets, etc.) in the aromatic region (δ 7.5-8.5 ppm) due to coupling with each other and with the fluorine atom. The proton ortho to the fluorine and aldehyde groups will likely be the most deshielded.
- Methyl protons (-SO₂CH₃): A sharp singlet is expected in the upfield region, around δ 3.1 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.

- Carbonyl carbon (C=O): A signal in the highly deshielded region, around δ 190 ppm.
- Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 120-165 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant. Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.
- Methyl carbon (-SO₂CH₃): A signal in the upfield region, around δ 45 ppm.

IR (Infrared) Spectroscopy:

The IR spectrum is expected to display characteristic absorption bands for the functional groups present in the molecule.

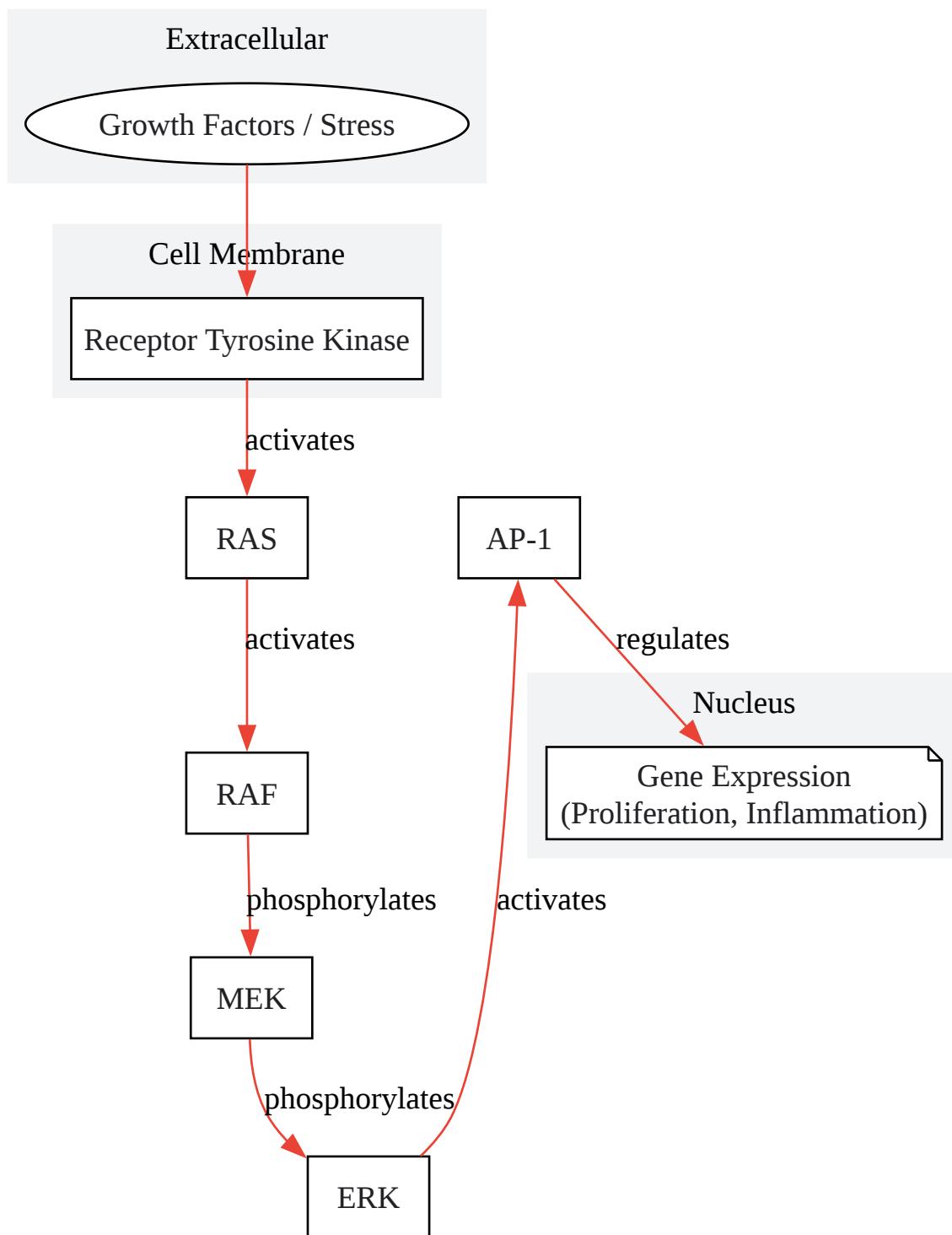
- C=O stretch (aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.
- C-H stretch (aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.
- S=O stretch (sulfonyl): Two strong absorption bands are expected, one asymmetric and one symmetric, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.
- C-F stretch: A strong absorption band in the region of 1200-1300 cm⁻¹.
- Aromatic C-H and C=C stretches: Multiple bands of varying intensity in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

MS (Mass Spectrometry):

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 202. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO), the methyl group (-CH₃) from the sulfonyl moiety, and potentially sulfur dioxide (-SO₂).

Applications in Drug Development

2-Fluoro-4-(methylsulfonyl)benzaldehyde is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a fluorine atom and a methylsulfonyl group can impart desirable properties to drug candidates.


- Fluorine: The incorporation of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.[3]
- Methylsulfonyl Group: This electron-withdrawing group can influence the electronic properties of the molecule, potentially affecting its reactivity and biological activity.[4] It can also participate in hydrogen bonding interactions with biological targets.

Derivatives of substituted benzaldehydes have been investigated for a range of biological activities, including as inhibitors of enzymes like aldehyde dehydrogenase (ALDH) and tyrosinase, and for their potential in treating diseases such as Alzheimer's.[5][6]

Potential Biological Signaling Pathway Involvement

While no specific signaling pathways have been directly linked to **2-Fluoro-4-(methylsulfonyl)benzaldehyde** in the available literature, substituted benzaldehydes are known to modulate various cellular pathways. For instance, some benzaldehyde derivatives have been shown to exhibit anti-inflammatory effects by suppressing the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.^[7] The MAPK pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.

Illustrative MAPK Signaling Pathway:

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the MAPK signaling pathway.

Experimental Protocols

As a specific synthesis protocol for **2-Fluoro-4-(methylsulfonyl)benzaldehyde** is not available, a general procedure for a key transformation, such as the oxidation of a thioether to a sulfone, is provided for illustrative purposes.

General Protocol for Thioether Oxidation to Sulfone:

Materials:

- Substituted (methylthio)benzaldehyde derivative
- m-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
- Dichloromethane (DCM) or other suitable solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (or other suitable eluents)

Procedure:

- Dissolve the substituted (methylthio)benzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add the oxidizing agent (e.g., m-CPBA, 2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfone product.
- Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-4-(methylsulfonyl)benzaldehyde, CasNo.1197193-11-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b581409#2-fluoro-4-methylsulfonyl-benzaldehyde-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com